molecular formula C11H15NO2 B566669 6-(tert-Butoxy)-4-methylnicotinaldehyde CAS No. 1289148-87-3

6-(tert-Butoxy)-4-methylnicotinaldehyde

Cat. No. B566669
M. Wt: 193.246
InChI Key: XQCKYEVVMKJYQY-UHFFFAOYSA-N
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Description

6-(tert-Butoxy)-4-methylnicotinaldehyde (6-tB-4-MNA) is an aldehyde containing a tert-butoxy group that is derived from nicotinic acid. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 6-tB-4-MNA is also used as a starting material for the synthesis of various derivatives of nicotinic acid. 6-tB-4-MNA has been found to have a wide range of applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Antioxidant Activity and Mechanisms

  • Studies have highlighted the antioxidant activities of sterically hindered phenols, including compounds structurally related to 6-(tert-Butoxy)-4-methylnicotinaldehyde. These antioxidants exhibit high reactivity with free radicals due to their structural features, which include bulky substituents that reduce steric crowding around the reactive hydroxyl group, enhancing their effectiveness in preventing oxidative damage (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Synthesis of Radiopharmaceuticals

  • Derivatives of benzaldehydes, including those similar to 6-(tert-Butoxy)-4-methylnicotinaldehyde, have been used as precursors in the synthesis of radiopharmaceuticals. These compounds facilitate the incorporation of fluorine-18, a radioactive isotope used in positron emission tomography (PET), into biologically active molecules. This process benefits from the presence of labile protective groups in the aldehyde precursors, which can be removed under mild conditions, essential for the synthesis of radiopharmaceutical agents (Orlovskaja, Fedorova, Studentsov, Golovina, & Krasikova, 2016).

Electrochemical Studies and Applications

  • Electrochemical investigations into related compounds have been conducted to understand their stability and reactivity. These studies are crucial for applications in organic synthesis and the development of new materials. For instance, the electrochemical behavior of N-alkoxyarylaminyl radicals, which share a similar tert-butoxy group, has been explored to determine their stability and potential as intermediates in organic reactions (Miura & Muranaka, 2006).

Applications in Organic Synthesis

  • Compounds with tert-butoxy groups are instrumental in the synthesis of complex molecules. For example, the development of new methodologies for the synthesis of modified Weinreb amides demonstrates the utility of tert-butoxy and methylamides as effective acylating agents. These findings are significant for the field of synthetic organic chemistry, offering new avenues for the synthesis of ketones and aldehydes from primary and secondary alcohols (Labeeuw, Phansavath, & Genêt, 2004).

properties

IUPAC Name

4-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-10(14-11(2,3)4)12-6-9(8)7-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCKYEVVMKJYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745160
Record name 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butoxy)-4-methylnicotinaldehyde

CAS RN

1289148-87-3
Record name 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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